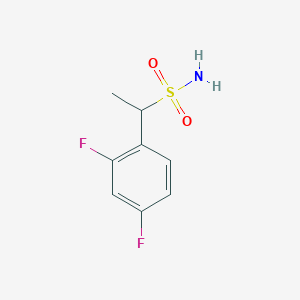

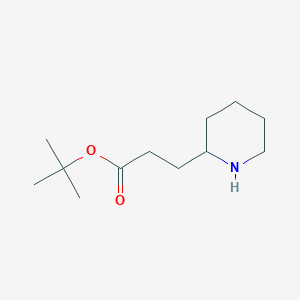

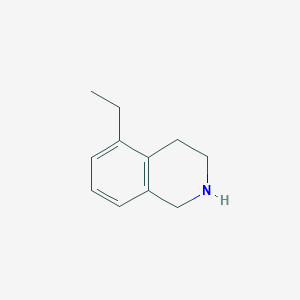

![molecular formula C7H4F3NO2S B3376906 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1248802-41-6](/img/structure/B3376906.png)

6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable approach is the chlorination of the pyridine ring in the vapor phase, leading to the formation of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF). Subsequent conversion of 2,3-CTF yields 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-DCTF), which is a key intermediate in the synthesis of 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C7H4F3NO2S , with a molecular weight of 223.17 g/mol . Its structural features include a pyridine ring substituted with a trifluoromethyl group and a sulfur atom. The unique combination of fluorine and sulfur imparts distinct physicochemical properties to the compound .

Chemical Reactions Analysis

While detailed chemical reactions involving this compound are beyond the scope of this analysis, it is essential to recognize its potential reactivity. Researchers have explored its participation in various transformations, including functional group modifications and derivatization reactions. These reactions contribute to its versatility in synthetic chemistry and applications .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridines, including “6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Trifluoromethylpyridine derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Medicine

In the field of veterinary medicine, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of New Materials

Triethylborane-promoted addition reactions of trans-CF3SF4Cl to substituted olefins and alkynes yield a variety of new materials . These addition products can be subsequently transformed to CF3SF4-substituted carboxylic acids, CF3SF4-substituted ketones, and a CF3SF4-substituted aldehyde .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

These are just a few of the many potential applications of “6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid”. It’s expected that many novel applications will be discovered in the future .

Mecanismo De Acción

The precise mechanism of action for 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid depends on its specific application. In the agrochemical industry, derivatives of this compound are used for crop protection. The combination of the unique properties of the fluorine atom and the pyridine moiety likely contributes to their biological activities. Further studies are needed to elucidate specific mechanisms in different contexts .

Propiedades

IUPAC Name |

6-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPAZVQRHOXDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)

![4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine](/img/structure/B3376871.png)

![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)